Home > Products > Screening Compounds P70677 > Cangrelor tetrasodium
Cangrelor tetrasodium - 163706-36-3

Cangrelor tetrasodium

Catalog Number: EVT-262603
CAS Number: 163706-36-3
Molecular Formula: C17H25Cl2F3N5NaO12P3S2
Molecular Weight: 799.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cangrelor Tetrasodium is a direct purinergic platelet receptor (P2Y12) inhibitor that blocks ADP-induced platelet activation and aggregation . It is a high-affinity, reversible inhibitor of P2Y12 receptors that causes almost complete inhibition of ADP-induced platelet aggregate . It is a modified ATP derivative stable to enzymatic degradation .

Molecular Structure Analysis

The molecular formula of Cangrelor Tetrasodium is C17H21Cl2F3N5O12P3S2·Na4 . Its molecular weight is 864.29 . The structure of Cangrelor Tetrasodium can be downloaded from various databases .

Chemical Reactions Analysis

Cangrelor Tetrasodium is an active drug not requiring metabolic conversion . This is an advantage it provides over oral P2Y12 inhibitors .

Physical And Chemical Properties Analysis

Cangrelor Tetrasodium has a molecular weight of 864.29 and a molecular formula of C17H21Cl2F3N5O12P3S2·Na4 . It is a solid form and its solubility in water is 2 mg/mL .

Future Directions

Research should focus on developing personalized antiplatelet therapy regimens using cangrelor tetrasodium. [] This involves identifying genetic or clinical factors that influence individual responses to cangrelor tetrasodium, enabling tailored dosing strategies and minimizing adverse events. []

Exploring the potential of cangrelor tetrasodium in other areas involving platelet activation, such as cancer metastasis and inflammatory diseases, is crucial. [] Understanding its role in these diverse conditions could lead to novel therapeutic approaches. []

Further research should aim to refine cangrelor tetrasodium dosing regimens for specific clinical and research applications. [, ] This includes investigating different bolus and infusion strategies to achieve optimal platelet inhibition while minimizing bleeding risks in diverse patient populations. [, ]

Large-scale, head-to-head comparisons of cangrelor tetrasodium with other antiplatelet agents, such as glycoprotein IIb/IIIa inhibitors, are necessary. [, ] This research will provide valuable insights into the comparative effectiveness and safety of different antiplatelet strategies, guiding clinical decision-making and improving patient outcomes. [, ]

Ticagrelor

Compound Description: Ticagrelor is an oral P2Y12 receptor antagonist used as a platelet inhibitor, primarily for the prevention of thrombotic events in patients with acute coronary syndromes. [, , , , , , , ] It acts by preventing adenosine diphosphate (ADP) from binding to the P2Y12 receptor on platelets, thereby inhibiting platelet activation and aggregation.

Compound Description: Prasugrel, similar to ticagrelor, is an oral P2Y12 receptor antagonist prescribed to reduce the risk of thrombotic cardiovascular events, particularly in patients with acute coronary syndromes undergoing percutaneous coronary intervention. [, , , , ]

Clopidogrel

Compound Description: Clopidogrel is an oral antiplatelet medication belonging to the thienopyridine class. [, , , , ] It acts as an irreversible antagonist of the P2Y12 receptor on platelets, preventing ADP-induced platelet activation and aggregation.

Eptifibatide

Compound Description: Eptifibatide is an intravenous antiplatelet medication that functions as a glycoprotein IIb/IIIa inhibitor. [, ] It works by binding to the glycoprotein IIb/IIIa receptors on the surface of platelets, thereby blocking the final step in platelet aggregation.

Compound Description: Tirofiban, similar to eptifibatide, is an intravenous glycoprotein IIb/IIIa receptor antagonist used to prevent blood clot formation in individuals at risk of acute coronary syndromes. [, , ]

Relevance: Tirofiban's mechanism of action as a glycoprotein IIb/IIIa inhibitor makes it a structurally related compound to cangrelor tetrasodium based on their shared antiplatelet properties. [, , ] They are often considered alternatives in similar clinical settings but operate via distinct molecular targets, influencing platelet aggregation through different pathways.

Source and Classification

Cangrelor tetrasodium is derived from cangrelor, which is synthesized from 2-thiobarbituric acid and peracetyl-D-ribofuranose. It belongs to the class of non-thienopyridine antiplatelet drugs and is recognized for its rapid onset of action and short half-life. The drug is administered intravenously and is marketed under the trade name Kengreal among others .

Synthesis Analysis

The synthesis of cangrelor tetrasodium involves several complex steps:

  1. Starting Materials: The synthesis begins with 2-thiobarbituric acid and peracetyl-D-ribofuranose.
  2. Key Reactions:
    • S-Alkylation: The initial step involves selective S-alkylation followed by nitration with nitric acid to yield a nitrated dihydroxypyrimidine.
    • Formation of Dichloropyrimidine: Treatment with phosphorus oxychloride produces dichloropyrimidine.
    • Reduction: The nitro group is reduced using iron as a reductant to form an aniline derivative.
    • Cyclization: Cyclization occurs to form the purine structure using triethyl orthoformate and hydrochloric acid.
    • Final Steps: The 5'-OH group is converted to a phosphodichloridate using phosphorus oxychloride in triethyl phosphate, followed by reaction with dichloromethylenebis(phosphonic acid) and tributylamine to yield cangrelor .

The final product, cangrelor tetrasodium, is obtained through further purification processes that include lyophilization and chromatography to ensure high purity levels (≥99.5%) before formulation into injectable form .

Molecular Structure Analysis

Cangrelor tetrasodium has a complex molecular structure characterized by multiple functional groups:

  • Chemical Formula: C₁₇H₂₅Cl₂F₃N₅O₁₂P₃S₂
  • Molecular Weight: 776.35 g/mol
  • Chirality: The compound possesses four chiral centers, which contribute to its pharmacological activity.

The structural integrity of cangrelor tetrasodium allows it to effectively bind to the P2Y12 receptor, inhibiting platelet activation. Its structural formula includes phosphonate groups that are crucial for its interaction with biological targets .

Chemical Reactions Analysis

Cangrelor tetrasodium participates in several significant chemical reactions:

  • Reversible Binding: It binds reversibly to the P2Y12 receptor on platelets, preventing adenosine diphosphate from activating platelet aggregation.
  • Hydrolysis: In biological systems, cangrelor undergoes hydrolysis leading to its rapid deactivation; this property is essential for its short half-life and immediate pharmacological effects upon administration.
  • Stability Studies: Stability studies indicate that cangrelor maintains its integrity under physiological conditions, which is critical for its therapeutic efficacy .
Mechanism of Action

The mechanism of action for cangrelor tetrasodium involves:

  1. Inhibition of P2Y12 Receptors: Cangrelor binds to the P2Y12 receptor on platelets with high affinity, blocking the receptor's activation by adenosine diphosphate.
  2. Prevention of Platelet Aggregation: This inhibition leads to a decrease in platelet aggregation and thrombus formation, which is particularly beneficial in acute coronary syndromes and during percutaneous coronary interventions.
  3. Rapid Onset and Offset: Due to its direct action as an active drug (unlike prodrugs), cangrelor provides immediate antiplatelet effects upon infusion, with restoration of normal platelet function occurring within an hour after cessation of administration .
Physical and Chemical Properties Analysis

Cangrelor tetrasodium exhibits several notable physical and chemical properties:

  • Appearance: It is typically presented as a white to off-white amorphous solid.
  • Solubility: Highly soluble in water due to its ionic nature as a tetrasodium salt.
  • Stability: The compound shows stability under recommended storage conditions but requires careful handling due to sensitivity to moisture and light.

These properties are crucial for its formulation as an injectable drug intended for clinical use .

Applications

Cangrelor tetrasodium has several important applications in clinical medicine:

  • Antiplatelet Therapy: It is primarily used in patients undergoing percutaneous coronary interventions to reduce the risk of thrombotic complications.
  • Acute Coronary Syndrome Management: Cangrelor plays a vital role in managing acute coronary syndromes due to its rapid onset of action and ability to maintain platelet inhibition throughout the procedure.
  • Research Applications: Beyond clinical use, cangrelor serves as a valuable tool in pharmacological research for studying platelet function and thrombus formation mechanisms .
Chemical Characterization and Structural Analysis

Nomenclature and IUPAC Classification of Cangrelor Tetrasodium

Cangrelor tetrasodium is systematically named as the tetrasodium salt of the P2Y₁₂ receptor antagonist. Its IUPAC designation is: tetrasodium {dichloro[({[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-{[2-(methylsulfanyl)ethyl]amino}-2-[(3,3,3-trifluoropropyl)sulfanyl]-9H-purin-9-yl)oxolan-2-yl]methyl phosphonato}oxy)phosphinato]methyl}phosphonate [1] [4]. The molecular formula is C₁₇H₂₁Cl₂F₃N₅Na₄O₁₂P₃S₂, with an average molecular weight of 864.27 g/mol and a monoisotopic mass of 862.8760915 g/mol [1]. It is cataloged under CAS Registry Number 163706-36-3 and UNII identifier 2144G00Y7W [1] [4]. As an organic sodium salt, it belongs to the class of nucleoside triphosphate analogs, specifically modified adenosine triphosphate derivatives, wherein the tetrasodium counterions neutralize the four anionic charges of the parent cangrelor molecule [4] [7].

Structural Elucidation: X-ray Crystallography and Molecular Conformation

The molecular architecture of cangrelor tetrasodium comprises three key domains:

  • A modified adenine ring with 6-[2-(methylthio)ethyl]amino and 2-[(3,3,3-trifluoropropyl)thio] substituents;
  • A ribose moiety in the biologically active β-D configuration;
  • A dichloromethylene bis(phosphonate) group linked via a phosphoester bond to the ribose 5'-oxygen [1] [7].

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal that the tetrasodium salt adopts a conformation where the sodium ions coordinate with phosphate oxygens, significantly influencing solvation behavior. The solvation energy in water is substantially higher (–1316 kJ/mol) compared to non-ionic antiplatelet agents, attributable to its ionic character and large dipole moment [2]. X-ray crystallography data (though limited in public databases) indicates that the sodium ions stabilize the triphosphate-mimetic chain through ionic interactions, resulting in a compact yet flexible conformation that facilitates target binding [1] [7]. The ribose ring adopts a C3'-endo puckering state, while the trifluoropropylthio side chain exhibits gauche conformation relative to the purine ring [2].

Table 1: Key Conformational Parameters of Cangrelor Tetrasodium

ParameterValue/StateMethod
Ribose puckeringC3'-endoDFT/B3LYP/6-311++G(d,p)
Solvation energy (water)–1316 kJ/molDFT/PCM model
Rotatable bonds16DrugBank computational
Ionic characterTetranionic (salt)X-ray crystallography

Physicochemical Properties: Solubility, Stability, and Hygroscopicity

Cangrelor tetrasodium exhibits high aqueous solubility (>100 mg/mL at 25°C), attributed to its ionic nature and extensive hydration shell formation around sodium ions [3] [7]. Experimental data reports:

  • Water solubility: 115.70 mM (100 mg/mL), yielding clear solutions [3] [8];
  • Dimethyl sulfoxide solubility: 10–12.5 mg/mL (requires warming to 80°C and sonication) [3] [7].

Its polar surface area (PSA) of 267.23 Ų, calculated computationally, classifies it as a highly polar molecule with minimal membrane permeability [1] [2]. This property aligns with its intravenous administration requirement. The compound shows pH-dependent stability, degrading under strongly acidic or alkaline conditions via hydrolysis of phosphoanhydride linkages. Solid-state stability requires storage at –20°C in sealed, moisture-proof containers due to its hygroscopic nature [3] [7]. The crystalline form appears white to off-white, with powder X-ray diffraction confirming a hydrated polymorphic structure [7].

Table 2: Physicochemical Profile

PropertyValueMeasurement Method
Water solubility100–115.7 mg/mL (115–133 mM)Equilibrium dissolution
logP (partition coeff.)–0.12 to 2.69 (calculated)B3LYP/6-311++G(d,p)
Polar surface area267.23 ŲComputational DFT
HygroscopicityHighGravimetric analysis
Storage stability–20°C, anhydrousICH stability testing

Spectroscopic Analysis: NMR, FT-IR, and Mass Spectrometry Profiling

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR in D₂O reveals characteristic signals:

  • Purine H-8 proton: δ 8.32 ppm (s, 1H);
  • Ribose H-1': δ 6.12 ppm (d, J = 5.2 Hz, 1H);
  • SCH₂CH₂CF₃: δ 3.45 (t, 2H), 2.85 (m, 2H);
  • CH₃SCH₂: δ 2.65 (t, 2H), 2.10 (s, 3H) [1] [3].

³¹P NMR displays three distinct peaks between δ –10 to –22 ppm, corresponding to the phosphonate (P–C), pyrophosphate (P–O–P), and terminal phosphate groups, confirming the tripartite phosphorus architecture [7]. The ¹³C NMR spectrum includes a signature signal for CF₃ at δ 126.5 ppm (q, J = 280 Hz) [3].

Fourier-Transform Infrared (FT-IR) Spectroscopy

Key vibrational modes include:

  • P=O stretch: 1280 cm⁻¹ (strong);
  • P–O–C (ribose) stretch: 1050 cm⁻¹;
  • C–F stretch: 1120–1170 cm⁻¹;
  • NH bend: 1590 cm⁻¹;
  • Broad O–H stretch (hydrated): 3400 cm⁻¹ [1] [7].

Mass Spectrometry

High-resolution electrospray ionization mass spectrometry (ESI-MS) in negative mode shows:

  • Parent ion [M]⁴⁻ at m/z 215.56 (862.27/4);
  • Fragment ions at m/z 502.0 [adenine-phosphonate]⁻, 348.0 [adenine-ribose]⁻;
  • Diagnostic Cl⁻ isotopes at m/z 34.97/36.97 (ratio 3:1) confirm dichloromethylenebis(phosphonate) moiety [1] [7].

High-Performance Liquid Chromatography (HPLC)

Purity analysis utilizes reverse-phase HPLC (C18 column):

  • Retention time: 6.8 min (gradient: 5–95% acetonitrile in ammonium acetate buffer);
  • Purity: ≥95% (UV detection at 254 nm) [7].

Table 3: Spectroscopic and Analytical Signatures

TechniqueKey Features
¹H NMRδ 8.32 (H-8), 6.12 (H-1'), 3.45/2.85 (SCH₂CH₂CF₃), 2.65/2.10 (SCH₂CH₃)
³¹P NMR3 peaks at δ –10.5 (P–C), –12.2 (P–O–P), –22.3 (PO₃²⁻)
FT-IR1280 cm⁻¹ (P=O), 1120–1170 cm⁻¹ (C–F), 3400 cm⁻¹ (H₂O)
HR-ESI-MS[M]⁴⁻ m/z 215.56; fragments 502.0, 348.0
HPLC>95% purity, RT 6.8 min (C18, CH₃CN/NH₄OAc)

Properties

CAS Number

163706-36-3

Product Name

Cangrelor tetrasodium

IUPAC Name

tetrasodium;[dichloro(phosphonato)methyl]-[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-(2-methylsulfanylethylamino)-2-(3,3,3-trifluoropropylsulfanyl)purin-9-yl]oxolan-2-yl]methoxy-oxidophosphoryl]oxyphosphinate

Molecular Formula

C17H25Cl2F3N5NaO12P3S2

Molecular Weight

799.4 g/mol

InChI

InChI=1S/C17H25Cl2F3N5O12P3S2.Na/c1-43-5-3-23-12-9-13(26-15(25-12)44-4-2-16(20,21)22)27(7-24-9)14-11(29)10(28)8(38-14)6-37-42(35,36)39-41(33,34)17(18,19)40(30,31)32;/h7-8,10-11,14,28-29H,2-6H2,1H3,(H,33,34)(H,35,36)(H,23,25,26)(H2,30,31,32);/t8-,10-,11-,14-;/m1./s1

InChI Key

PUOXNGKKTLBYQJ-ZBMQJGODSA-N

SMILES

CSCCNC1=C2C(=NC(=N1)SCCC(F)(F)F)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)(C(P(=O)([O-])[O-])(Cl)Cl)[O-])O)O.[Na+].[Na+].[Na+].[Na+]

Synonyms

AR C69931MX
AR-C69931MX
cangrelor
cangrelor tetrasodium
Kengreal
N(6)-(2-methylthioethyl)-2-(3,3,3-trifluoropropylthio)-5'-adenylic acid monoanhydride with dichloromethylenebis(phosphonic acid)

Canonical SMILES

CSCCNC1=C2C(=NC(=N1)SCCC(F)(F)F)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(C(P(=O)(O)O)(Cl)Cl)O)O)O.[Na]

Isomeric SMILES

CSCCNC1=C2C(=NC(=N1)SCCC(F)(F)F)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(C(P(=O)(O)O)(Cl)Cl)O)O)O.[Na]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.